1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13-11-18(21-14-7-3-2-4-8-14)23-17-10-6-5-9-16(17)22-19(23)15(13)12-20/h5-6,9-11,14,21H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPBTRIATIBUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate amido-nitriles under specific reaction conditions. The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of compounds related to 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. The compound has shown promising results in inhibiting various cancer cell lines. For instance, derivatives of pyrido[1,2-a]benzimidazole structures have been synthesized and evaluated for their cytotoxic effects on human cancer cells.
- Mechanism of Action : The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that it may induce apoptosis in cancer cells or inhibit critical pathways involved in tumor growth.
Antiviral Activity
Research has also indicated that related benzimidazole compounds exhibit antiviral properties. For instance, studies on similar structures have demonstrated effectiveness against viruses such as Ebola, suggesting that this compound could potentially serve as a lead compound for developing antiviral agents.
Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrido[1,2-a]benzimidazole and tested their cytotoxicity against breast and colon cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition compared to control groups, indicating the potential for further development into therapeutic agents .
Case Study 2: Antiviral Activity
Another study focused on synthesizing related compounds and evaluating their antiviral activity against Ebola virus. The most potent compounds demonstrated EC50 values comparable to existing antiviral drugs, suggesting that modifications to the core structure could enhance efficacy against viral infections .
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrido[1,2-a]benzimidazole derivatives allows for tailored biological activity. Below is a detailed comparison of the target compound with analogous molecules, focusing on substituents, synthetic efficiency, and biological relevance.
Structural Modifications and Substituent Effects
Physicochemical Properties
- Lipophilicity : The target compound’s cyclohexyl group increases logP compared to hydrophilic derivatives like 3j (4-thiomethylbenzyl) .
- Solubility : Hydroxyethyl-piperazine derivatives (e.g., ) exhibit improved aqueous solubility due to polar groups, whereas chloro-/fluorophenyl analogs rely on organic solvents .
Key Research Findings and Trends
Substituent-Driven Activity :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity , while bulky lipophilic groups (e.g., cyclohexyl) may optimize CNS targeting .
- Piperazine rings improve solubility and pharmacokinetics, as seen in fragment-based drug discovery .
Synthetic Advancements :
- Multicomponent reactions () offer efficient routes to pyrido[1,2-a]benzimidazoles, avoiding stepwise syntheses .
Contradictions and Gaps: High-yield compounds (e.g., 3v, 90% yield) may lack potency compared to lower-yield analogs .
Biological Activity
Chemical Identity and Structure
1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound with significant biological interest. It has the molecular formula and a molecular weight of approximately 316.39 g/mol. The compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse pharmacological activities.
Biological Activity
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds within the benzimidazole family, including this compound. Research indicates that derivatives of benzimidazole can exhibit cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and melanoma (WM115) cells.
- Mechanism of Action : The proposed mechanism involves targeting hypoxic tumor environments, where these compounds may induce apoptosis through caspase activation and DNA damage. For instance, studies have shown that certain benzimidazole derivatives promote apoptotic cell death in hypoxic conditions, suggesting that they could serve as selective anticancer agents .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 2b | A549 | 2.12 | Apoptosis via caspase activation |
| Compound 2a | WM115 | 3.45 | DNA damage induction |
| This compound | A549 | TBD | TBD |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexylamine into the pyrido[1,2-a]benzimidazole framework. The structure-activity relationship studies suggest that modifications to the amine group and the carbonitrile functionality can significantly impact biological activity.
Key Findings from Synthesis Studies
- Variations in substituents on the benzimidazole ring can enhance or diminish antitumor efficacy.
- The introduction of electron-withdrawing groups generally increases cytotoxicity against cancer cells .
Research Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzimidazole derivatives, including our compound of interest. The results indicated that these compounds exhibit varying degrees of cytotoxicity against different cancer cell lines.
- Methodology : The study employed MTS assays to determine cell viability post-treatment with various concentrations of the compounds.
- Results : The tested compounds showed significant inhibition of cell proliferation in a dose-dependent manner.
Case Study 2: Apoptosis Induction Mechanism
Another research effort focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells.
Q & A
Q. What are the standard synthetic routes for 1-(Cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step reactions starting with the pyrido[1,2-a]benzimidazole core. Key steps include:
- Amine coupling : Cyclohexylamine is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
- Cyano group installation : A nitrile group is added at the 4-position using KCN or cyanogen bromide in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/DMF mixtures) yields >90% purity .
Optimization: Adjust reaction temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling steps) to improve yields from 52% to 90% .
Q. How should researchers characterize the compound’s physicochemical properties for reproducibility?
- Spectroscopic analysis : Use -NMR (400 MHz, DMSO-d₆) to confirm cyclohexylamino (δ 1.2–1.8 ppm) and methylpyrido (δ 2.3–2.5 ppm) groups .
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 332.2001 (calc. 332.2001) .
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility; use <0.1% DMSO for biological assays) .
Advanced Research Questions
Q. How can contradictory data on its p38 MAPK inhibition efficacy be resolved?
Discrepancies in IC₅₀ values (e.g., 0.18 µM vs. 1.2 µM) may arise from:
- Assay conditions : Validate kinase inhibition using homogeneous time-resolved fluorescence (HTRF) vs. Western blotting under standardized ATP concentrations (10 µM) .
- Cellular context : Compare activity in HEK293 (high basal p38) vs. HeLa (low p38) cells to assess off-target effects .
- Structural analogs : Replace the cyclohexyl group with pyrrolidinyl (e.g., compound 3i in ) to probe binding pocket interactions .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
- Scaffold diversification : Synthesize analogs with substituted benzyl (e.g., 4-chlorobenzyl ) or allyl groups (e.g., 2-allyl ) to modulate steric and electronic effects.
- Computational modeling : Perform molecular docking (AutoDock Vina) with p38 MAPK (PDB: 1OUK) to predict binding affinities .
- Biological validation : Screen derivatives for anti-inflammatory activity (TNF-α suppression in RAW264.7 macrophages) and cytotoxicity (MTT assay) .
Q. How can researchers address stability issues during long-term storage?
- Storage conditions : Store lyophilized powder at −80°C in amber vials with desiccants; avoid aqueous solutions >48 hours .
- Degradation analysis : Monitor via HPLC (C18 column, acetonitrile/water) for hydrolysis products (e.g., loss of cyano group at 254 nm) .
Experimental Design and Data Analysis
Q. What controls are essential in evaluating its anticancer activity in vitro?
- Positive controls : Use staurosporine (apoptosis inducer) and SB203580 (p38 inhibitor) to benchmark efficacy .
- Solvent controls : Include DMSO (≤0.1%) to rule out solvent-induced cytotoxicity .
- Proliferation assays : Combine MTT with EdU incorporation to distinguish cytostatic vs. cytotoxic effects .
Q. How should researchers validate target engagement in cellular models?
- Phospho-p38 Western blotting : Quantify inhibition of p38 phosphorylation (Thr180/Tyr182) .
- RNA-seq : Analyze downstream gene suppression (e.g., IL-6, COX-2) to confirm pathway modulation .
- CRISPR knockout : Use p38α (MAPK14)-KO cell lines to verify on-target activity .
Methodological Challenges
Q. What strategies improve selectivity over related kinases (e.g., JNK or ERK)?
- Kinase profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target hits .
- Selective inhibitors : Introduce bulky substituents (e.g., 4-methylpiperidinyl ) to exploit p38’s unique hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
